molecular formula C15H23NO3 B6001664 [1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol

[1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol

Cat. No.: B6001664
M. Wt: 265.35 g/mol
InChI Key: YCXJXKZIJVZRHU-UHFFFAOYSA-N
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Description

[1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol: is an organic compound that features a pyrrolidine ring substituted with a methanol group and an ethoxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol typically involves multi-step reactions. One common method includes the reaction of 3-ethoxy-4-methoxybenzyl chloride with pyrrolidine, followed by reduction to introduce the methanol group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the methoxy group to a hydroxyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in synthetic chemistry .

Biology and Medicine: In medicinal chemistry, [1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol is explored for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential .

Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility in chemical reactions makes it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of [1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This can result in various pharmacological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development .

Properties

IUPAC Name

[1-[(3-ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-19-15-9-12(6-7-14(15)18-2)10-16-8-4-5-13(16)11-17/h6-7,9,13,17H,3-5,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXJXKZIJVZRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCC2CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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